molecular formula C14H11BrN2OS B1621675 N-[(2-bromophenyl)carbamothioyl]benzamide CAS No. 5391-29-7

N-[(2-bromophenyl)carbamothioyl]benzamide

Cat. No.: B1621675
CAS No.: 5391-29-7
M. Wt: 335.22 g/mol
InChI Key: DNXBFCJFFLDLAK-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C14H11BrN2OS. It is also known by its IUPAC name, N-benzoyl-N’-(2-bromophenyl)thiourea . This compound is characterized by the presence of a bromophenyl group, a carbamothioyl group, and a benzamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)carbamothioyl]benzamide typically involves the reaction of benzoylisothiocyanate with 2-bromoaniline. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as dichloromethane . The reaction can be represented as follows:

Benzoylisothiocyanate+2-BromoanilineThis compound\text{Benzoylisothiocyanate} + \text{2-Bromoaniline} \rightarrow \text{this compound} Benzoylisothiocyanate+2-Bromoaniline→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include sulfonyl derivatives.

    Reduction Reactions: Products include amine derivatives.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

N-[(2-bromophenyl)carbamothioyl]benzamide can be compared with other similar compounds, such as:

    N-[(2-chlorophenyl)carbamothioyl]benzamide: Similar structure but with a chlorine atom instead of bromine.

    N-[(2-fluorophenyl)carbamothioyl]benzamide: Similar structure but with a fluorine atom instead of bromine.

    N-[(2-iodophenyl)carbamothioyl]benzamide: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and biological activity, which can differ significantly from its halogen-substituted analogs.

Properties

IUPAC Name

N-[(2-bromophenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2OS/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXBFCJFFLDLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398702
Record name N-[(2-Bromophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5391-29-7
Record name 5391-29-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(2-Bromophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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